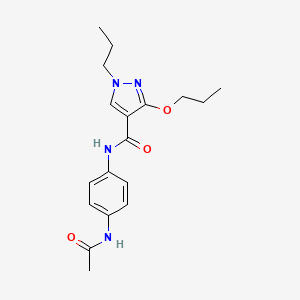

N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-4-10-22-12-16(18(21-22)25-11-5-2)17(24)20-15-8-6-14(7-9-15)19-13(3)23/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTJTLCSVVVTSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the acetamidophenyl group: This step involves the acylation of the pyrazole ring with 4-acetamidophenyl chloride in the presence of a base such as triethylamine.

Attachment of the propoxy-propyl chain: This can be done through nucleophilic substitution reactions, where the pyrazole derivative is reacted with 3-bromopropoxypropane in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties:

- Study Findings : Compounds similar to N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide have shown inhibition rates of tumor necrosis factor-alpha (TNF-α) by 61–85% and interleukin-6 (IL-6) by 76–93% at a concentration of 10 µM. In comparison, dexamethasone demonstrated 76% and 86% inhibition at 1 µM .

Antitumor Activity

The compound's potential as an anti-tumor agent has been explored:

- Case Study : In studies assessing various pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, compounds with similar structural characteristics exhibited promising IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented:

- Research Overview : Pyrazole derivatives have been tested against various bacterial strains, including E. coli and Staphylococcus aureus. Certain derivatives exhibited significant antimicrobial activity comparable to standard antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Inhibition/Effect | Reference |

|---|---|---|

| Anti-inflammatory | TNF-α inhibition: 61–85%, IL-6 inhibition: 76–93% | |

| Antitumor | IC50 against HepG2: 5.35 µM, A549: 8.74 µM | |

| Antimicrobial | Significant activity against E. coli and S. aureus |

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-Carboxamide Derivatives

The provided evidence highlights synthetic protocols and properties of pyrazole-carboxamide analogs (e.g., compounds 3a–3p in ). Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic methodologies.

Structural Variations and Substituent Effects

Key Observations :

- Methyl groups at position 3 in analogs 3a–3p are substituted with a bulkier propoxy group in the target compound, which may influence steric interactions in biological targets.

Insights :

- The target compound’s absence of chloro or cyano groups (common in 3a–3p) may reduce metabolic liabilities associated with halogenated aromatics.

Biological Activity

N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, a synthetic compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 344.4 g/mol. The compound features a pyrazole ring, an acetamido group, and a propoxy chain, which enhance its solubility and bioavailability .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazines with appropriate carbonyl compounds.

- Introduction of Functional Groups : The acetamido and propoxy groups are introduced to enhance biological activity.

- Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and yield .

Biological Activities

This compound exhibits a range of biological activities, including:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, demonstrate significant anti-inflammatory effects in various models. For instance, studies have shown that compounds with similar structures effectively inhibit inflammatory cytokines such as TNF-α and IL-6 .

2. Analgesic Properties

In vivo studies suggest that this compound may possess analgesic properties comparable to established analgesics. Its mechanism likely involves the inhibition of pain pathways mediated by inflammatory processes .

3. Antitumor Activity

Preliminary studies indicate potential antitumor effects against various cancer cell lines. Similar pyrazole derivatives have shown cytotoxic effects against breast and glioblastoma tumor cells at low concentrations .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers following induced inflammatory responses. The compound was administered at varying doses, revealing a dose-dependent response in reducing edema and pain .

Case Study 2: Antitumor Efficacy

In vitro assays evaluated the cytotoxicity of this compound against human breast cancer cell lines. Results indicated an IC50 value in the nanomolar range, showcasing its potential as an effective chemotherapeutic agent .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µM) | Main Activity |

|---|---|---|

| N-(4-acetamidophenyl)-3-propoxy-1-propyl... | <0.5 | Antitumor |

| N-(3-acetamidophenyl)-3-propoxy-1-propyl... | 25.1 | Antimicrobial |

| Pyrazole Derivative X | 10 | Anti-inflammatory |

The table above compares the biological activity of this compound with related compounds, highlighting its superior antitumor activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-acetamidophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazole core formation, followed by functionalization. Key steps include:

- Condensation : Reacting substituted hydrazines with β-keto esters or nitriles to form the pyrazole ring .

- Propoxylation : Introducing the 3-propoxy group via nucleophilic substitution, optimized using aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .

- Carboxamide Coupling : Using coupling agents like EDC/HOBt for the final amide bond formation, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetamidophenyl protons at δ 7.5–8.0 ppm) and propyl/propoxy chain integration .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH bands (~3300 cm⁻¹) .

- HPLC-PDA/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Q. How are preliminary biological activities screened, and what in vitro assays are recommended?

- Approach :

- Target-Based Assays : Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence or luminescence readouts .

- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and selectivity?

- Methodological Framework :

- SAR Studies : Synthesize analogs with substituted phenyl rings (e.g., chloro, fluoro) or alkyl chain variations. Compare activities in target assays to identify pharmacophores .

- Computational Docking : Use AutoDock or Schrödinger to predict binding modes to target proteins (e.g., kinase ATP-binding pockets) .

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

- Resolution Strategies :

- Pharmacokinetic Profiling : Assess bioavailability (oral vs. IV administration), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites and evaluate their activity .

- Dose Adjustments : Account for differences in tissue penetration (e.g., blood-brain barrier) using physiologically based pharmacokinetic (PBPK) models .

Q. What methodologies validate target engagement and selectivity in complex biological systems?

- Experimental Design :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- CRISPR/Cas9 Knockout Models : Compare compound efficacy in wild-type vs. target-deficient cell lines .

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to assess selectivity across 400+ kinases .

Q. What strategies mitigate oxidative or hydrolytic degradation during formulation studies?

- Stability Optimization :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC .

- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .

Q. How can computational models be integrated with experimental data to refine molecular design?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.